

Guanylurea and Metformin: A Comparative Analysis of Aquatic Toxicity

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Compound of Interest

Compound Name: Guanylurea

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This guide provides a comprehensive comparison of the aquatic toxicity of the widely used antidiabetic drug metformin and its primary environmental transformation product, **guanylurea**. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data on the toxicological effects of these compounds on various aquatic organisms. The information is presented to facilitate an objective assessment of their environmental risk profiles.

Executive Summary

Metformin, a first-line medication for type 2 diabetes, is frequently detected in aquatic environments due to its high prescription rate and incomplete removal during wastewater treatment. In these treatment processes, metformin can transform into **guanylurea**, which is often found at higher concentrations in surface waters than its parent compound.^{[1][2]} While initially presumed to be less toxic, emerging research indicates that **guanylurea** may pose a significant, and in some cases greater, threat to aquatic life than metformin. This guide details the comparative toxicity, underlying mechanisms of action, and the standardized experimental protocols used to evaluate these compounds.

Comparative Toxicity Data

The following tables summarize the quantitative toxicity data for metformin and **guanylurea** across a range of aquatic organisms, including fish, invertebrates, and algae. These data,

derived from various ecotoxicological studies, highlight the species-specific sensitivity and the different toxicological profiles of the two compounds.

Table 1: Acute and Chronic Toxicity of Metformin to Aquatic Organisms

Species	Test Type	Endpoint	Concentration (µg/L)	Reference
Pimephales promelas (Fathead Minnow)	28-day chronic	LOEC (intersex)	40	[3]
Danio rerio (Zebrafish)	120 hpf	Mortality	> 40	[4]
Danio rerio (Zebrafish)	120 hpf	Delayed Hatching	4000	[4]
Daphnia magna	48-hour acute	EC50	64,000	[5]
Daphnia magna	21-day chronic	NOEC	45,200	[5]
Brachionus calyciflorus (Rotifer)	24-hour acute	LC50	907,440	[6]
Planorbarius corneus (Ramshorn Snail)	21-day	NOEC (weight)	> 10,000	[7]

Table 2: Acute and Chronic Toxicity of **Guanyldurea** to Aquatic Organisms

Species	Test Type	Endpoint	Concentration (µg/L)	Reference
Oryzias latipes (Japanese Medaka)	28-day ELS	Growth reduction	1-100 (ng/L)	[2]
Danio rerio (Zebrafish)	96-hour	Developmental effects	25	[8]
Danio rerio (Zebrafish)	120 hpf	Mortality	> 40	[4]
Ceriodaphnia dubia	7-day chronic	NOEC	8,000	[5]
Daphnia magna	48-hour acute	EC50	40,000	[5]
Brachionus calyciflorus (Rotifer)	24-hour acute	LC50	544,530	[6]
Planorbarius corneus (Ramshorn Snail)	21-day	LOEC (histopathology)	100,000	[7]

Mechanisms of Toxicity

Metformin and **guanylurea** elicit toxic effects in aquatic organisms through distinct yet potentially overlapping mechanisms. These include endocrine disruption, induction of oxidative stress, and neurotoxicity.

Endocrine Disruption by Metformin

Metformin has been identified as an endocrine-disrupting compound (EDC) in fish.[3][9] Exposure to environmentally relevant concentrations of metformin can lead to the upregulation of vitellogenin, an egg yolk precursor protein, in male fish.[9] This feminizing effect is a hallmark of estrogenic EDCs. The proposed pathway involves the upregulation of the CYP19A1 gene, which encodes for aromatase, an enzyme that converts androgens to estrogens.

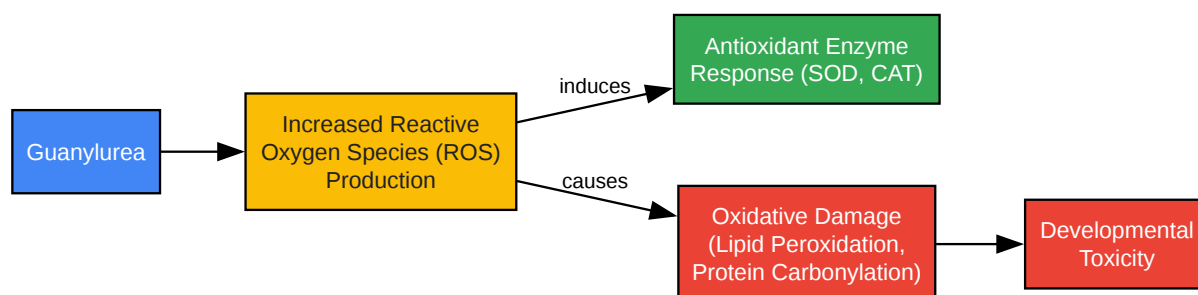


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Caption: Proposed pathway for metformin-induced endocrine disruption in fish.

Oxidative Stress Induced by Guanylurea

Guanylurea exposure has been shown to induce oxidative stress in the embryonic stages of fish.[1][8] This occurs through an imbalance between the production of reactive oxygen species (ROS) and the capacity of the organism's antioxidant defense system to neutralize them. The accumulation of ROS can lead to cellular damage, developmental abnormalities, and mortality.

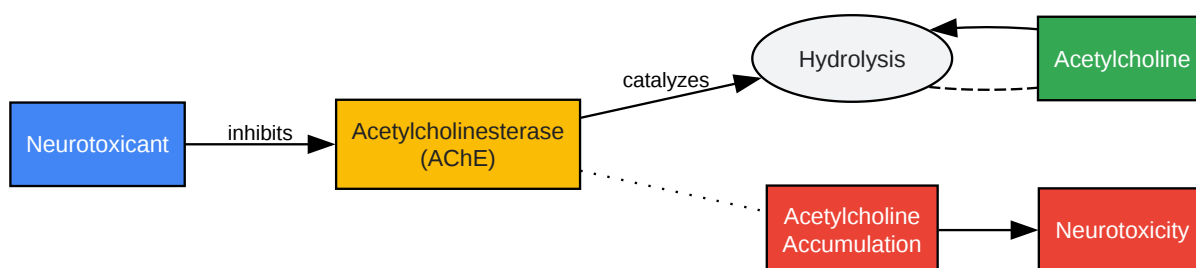


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Caption: Pathway of **guanylurea**-induced oxidative stress in aquatic organisms.

Neurotoxicity via Acetylcholinesterase Inhibition

A common mechanism of toxicity for many aquatic pollutants is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. While not definitively established as the primary mechanism for metformin or **guanylurea**, understanding this pathway is crucial for comprehensive toxicological assessment. Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in continuous nerve stimulation, paralysis, and potentially death.



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Caption: General pathway of acetylcholinesterase inhibition leading to neurotoxicity.

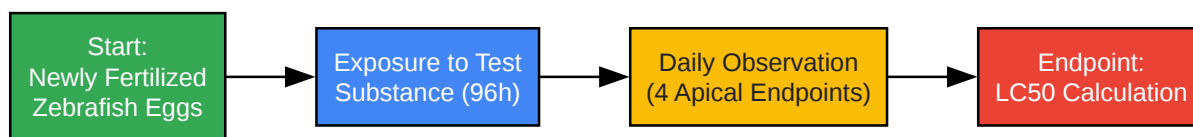
Experimental Protocols

The toxicity data presented in this guide are primarily derived from standardized tests developed by the Organisation for Economic Co-operation and Development (OECD) and the International Organization for Standardization (ISO). Below are summaries of the key experimental protocols.

OECD Guideline 236: Fish Embryo Acute Toxicity (FET) Test

This test determines the acute toxicity of chemicals on the embryonic stages of fish, typically zebrafish (*Danio rerio*).

- **Test Organisms:** Newly fertilized zebrafish eggs (less than 3 hours post-fertilization).
- **Exposure:** Embryos are individually placed in wells of a multi-well plate and exposed to a range of test chemical concentrations and a control.
- **Duration:** 96 hours.
- **Observations:** Daily observations are made for four apical endpoints indicating lethality: coagulation of fertilized eggs, lack of somite formation, non-detachment of the tail-bud from the yolk sac, and lack of heartbeat.
- **Endpoint Calculation:** The concentration that is lethal to 50% of the embryos (LC50) is calculated at the end of the 96-hour exposure period.



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Caption: Workflow for the OECD Guideline 236 Fish Embryo Acute Toxicity Test.

OECD Guideline 211: *Daphnia magna* Reproduction Test

This test assesses the chronic effects of chemicals on the reproductive output of the water flea, *Daphnia magna*.

- Test Organisms: Young female daphnids (<24 hours old).
- Exposure: Individual daphnids are exposed to a range of test substance concentrations and a control in a semi-static or flow-through system.
- Duration: 21 days.
- Observations: The survival of the parent animals and the number of living offspring produced are recorded.
- Endpoint Calculation: The primary endpoint is the reproductive output. The No-Observed-Effect Concentration (NOEC) and the concentration causing a specified percentage inhibition of reproduction (e.g., EC10, EC50) are determined.

ISO 20665: *Ceriodaphnia dubia* Survival and Reproduction Test

This is a chronic toxicity test to determine the effects of substances on the survival and reproduction of *Ceriodaphnia dubia*.

- Test Organisms: Neonates (<24 hours old).
- Exposure: Individual organisms are exposed to a series of test concentrations and a control.

- Duration: The test continues until 60% of the control organisms have produced three broods, typically around 7 days.
- Observations: Daily monitoring of survival and reproduction.
- Endpoint Calculation: The test endpoints are survival and the number of young produced per female. The NOEC, LOEC (Lowest-Observed-Effect Concentration), and ECx values are calculated.

Conclusion

The available data indicate that both metformin and its transformation product, **guanylurea**, can exert toxic effects on aquatic organisms at environmentally relevant concentrations. While metformin has been shown to act as an endocrine disruptor in fish, **guanylurea** can induce oxidative stress and appears to be more acutely toxic to some invertebrate species. The higher environmental prevalence of **guanylurea** suggests that its potential ecological risk may be underestimated. Further research is warranted to fully elucidate the chronic and sublethal effects of both compounds, particularly in combination, to inform more accurate environmental risk assessments.

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